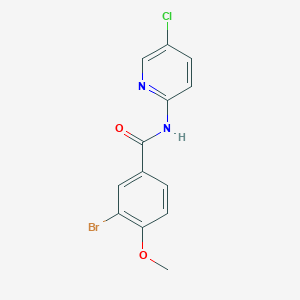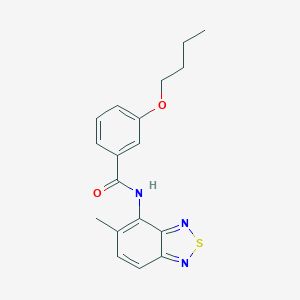
3-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide, also known as BMB or BMB-4, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
3-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide works by binding to zinc ions in the body, which results in a change in its fluorescent properties. This change can be detected and measured to determine the concentration of zinc ions in a biological sample. Additionally, this compound has been shown to inhibit the activity of certain enzymes that are involved in the progression of cancer and neurodegenerative diseases.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity profile and does not have any significant effects on the biochemical or physiological processes in the body. However, further research is needed to fully understand its long-term effects and potential side effects.
实验室实验的优点和局限性
One of the main advantages of using 3-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide in lab experiments is its high sensitivity and selectivity for zinc ions. It can also be easily synthesized and purified, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can affect its effectiveness in certain applications.
未来方向
There are several potential future directions for the use of 3-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide in scientific research. One area of interest is in the development of new fluorescent probes for the detection of other metal ions in biological systems. Additionally, this compound could be further investigated as a potential therapeutic agent for the treatment of other diseases beyond cancer and neurodegenerative diseases. Further research is also needed to fully understand its mechanism of action and potential side effects.
合成方法
3-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide can be synthesized using a multi-step process that involves the reaction of 5-methyl-2,1,3-benzothiadiazol-4-amine with butyric anhydride, followed by the reaction with 4-bromo-N-(3-butoxypropyl)benzamide. The final product is obtained through a purification process using column chromatography.
科学研究应用
3-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been used in various scientific research applications, including as a fluorescent probe for the detection of zinc ions in biological systems. It has also been investigated as a potential therapeutic agent for the treatment of cancer and neurodegenerative diseases.
属性
分子式 |
C18H19N3O2S |
|---|---|
分子量 |
341.4 g/mol |
IUPAC 名称 |
3-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide |
InChI |
InChI=1S/C18H19N3O2S/c1-3-4-10-23-14-7-5-6-13(11-14)18(22)19-16-12(2)8-9-15-17(16)21-24-20-15/h5-9,11H,3-4,10H2,1-2H3,(H,19,22) |
InChI 键 |
DFUDEZLYMBVFAP-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC3=NSN=C32)C |
规范 SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC3=NSN=C32)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



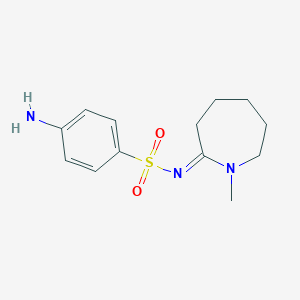
![3-iodo-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238600.png)
![3-fluoro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238603.png)


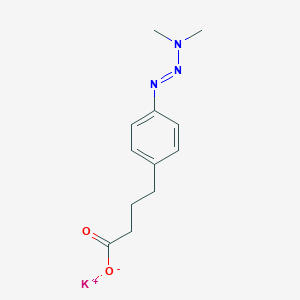
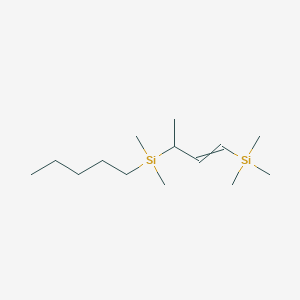
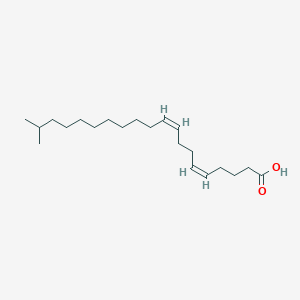
![5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol](/img/structure/B238638.png)
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3-[(2S,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2,5-dihydroxy-2-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B238641.png)


![N-[4-(butyrylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B238658.png)
